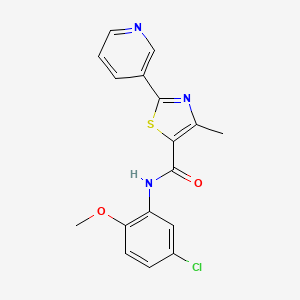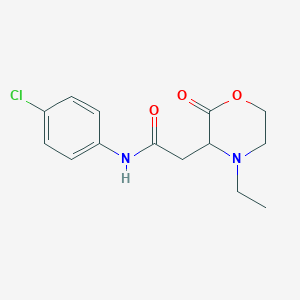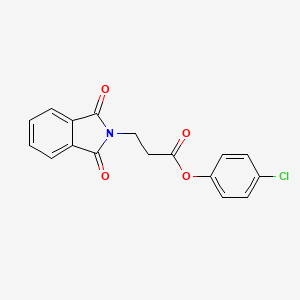
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as CMPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and MMP-9, an enzyme involved in tumor growth.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide research include further studies on its mechanism of action and potential therapeutic applications. N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide could also be modified to improve its solubility and bioavailability, which would make it a more effective drug candidate. Additionally, N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide could be tested in combination with other drugs to determine if it has synergistic effects.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10-15(24-17(20-10)11-4-3-7-19-9-11)16(22)21-13-8-12(18)5-6-14(13)23-2/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHBBTWEURKRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)
![1-[4-(3-methylphenoxy)butyl]piperidine](/img/structure/B4842350.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4842354.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842380.png)

![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)
![5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4842399.png)

![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4842416.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4842432.png)